{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide
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Overview
Description
{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chrysenyl group substituted with a dibutylamino moiety and a triphenylphosphanium group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide typically involves multi-step organic reactions. The initial step often includes the formation of the chrysenyl core, followed by the introduction of the dibutylamino group through nucleophilic substitution. The final step involves the quaternization of the phosphine with bromide to form the phosphanium salt. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets through its functional groups. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphanium group can engage in coordination with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- {[8-(Diethylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide
- {[8-(Dimethylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide
- {[8-(Dipropylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide
Uniqueness
{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dibutylamino group enhances its solubility and reactivity compared to its analogs with shorter alkyl chains.
Properties
CAS No. |
591253-47-3 |
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Molecular Formula |
C45H45BrNP |
Molecular Weight |
710.7 g/mol |
IUPAC Name |
[8-(dibutylamino)chrysen-1-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C45H45NP.BrH/c1-3-5-31-46(32-6-4-2)37-26-28-41-35(33-37)25-27-45-43-24-16-17-36(42(43)29-30-44(41)45)34-47(38-18-10-7-11-19-38,39-20-12-8-13-21-39)40-22-14-9-15-23-40;/h7-30,33H,3-6,31-32,34H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SGJPKSNXXBIYHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Origin of Product |
United States |
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